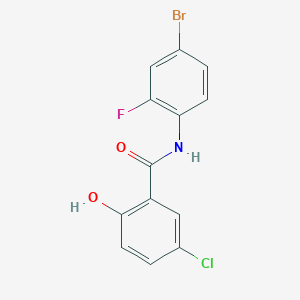

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide

Description

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated benzamide derivative characterized by a 5-chloro-2-hydroxybenzoyl core linked to a 4-bromo-2-fluorophenylamine moiety. This compound belongs to a broader class of salicylanilide analogues, which are widely studied for their diverse pharmacological properties, including antiviral, antimicrobial, and enzyme inhibitory activities. The structural features—specifically the halogen substitutions at the 4-bromo and 2-fluoro positions on the phenyl ring and the 5-chloro-2-hydroxy groups on the benzamide—play critical roles in modulating its biological activity and physicochemical properties .

Properties

CAS No. |

634186-33-7 |

|---|---|

Molecular Formula |

C13H8BrClFNO2 |

Molecular Weight |

344.56 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8BrClFNO2/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18/h1-6,18H,(H,17,19) |

InChI Key |

CPPDUJPJVHACNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide has been explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases associated with dysregulated signaling pathways, such as cancer and metabolic disorders. Studies indicate that compounds with similar structures may inhibit the Wnt/Frizzled signaling pathway, which is implicated in numerous diseases .

Research has shown that this compound exhibits notable biological activities. For instance, it has been investigated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy can be attributed to its ability to disrupt bacterial cell functions .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its functional groups facilitate various chemical reactions such as substitution, oxidation, and reduction, making it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against multiple strains of bacteria. The results indicated significant activity, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl rings in enhancing antibacterial potency .

Case Study 2: Wnt/Frizzled Pathway Modulation

Another investigation focused on the compound's role in modulating the Wnt/Frizzled signaling pathway. The findings suggested that this compound could serve as an effective inhibitor of this pathway, providing insights into its potential use in treating conditions like cancer and metabolic diseases .

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Antiviral Activity

N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS 10558-45-9) shares the same benzamide core but replaces the 4-bromo-2-fluorophenyl group with a 4-amino-2-chlorophenyl group. This analogue exhibits potent inhibition of human adenovirus (HAdV) and respiratory syncytial virus (RSV), with EC₅₀ values in the low micromolar range. The amino group at the 4-position enhances solubility and hydrogen-bonding interactions, which may contribute to its antiviral efficacy.

AER-270 (N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) : This compound, an investigational AQP4 inhibitor, replaces the 4-bromo-2-fluorophenyl group with a 3,5-bis(trifluoromethyl)phenyl moiety. While AER-270 shows only 20% inhibition of AQP4, its prodrug (AER-271/SIM0307) demonstrates efficacy in reducing cerebral edema. The trifluoromethyl groups enhance metabolic stability but reduce solubility compared to the bromo-fluoro substitution in the target compound .

Antimicrobial Activity

5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide (Compound 7 in ) features a 2-chloro-4-(trifluoromethyl)phenyl group. This substitution pattern results in broad-spectrum activity against multidrug-resistant Staphylococcus aureus (MDRSA) with MIC values as low as 0.031–0.062 µg/mL. The trifluoromethyl group at the 4-position significantly enhances potency compared to the 4-bromo substitution in the target compound, likely due to increased electron-withdrawing effects and hydrophobic interactions .

N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8l): This derivative, with a 4-chlorophenylamino side chain, exhibits IC₅₀ values of 32 µmol/L against Mycobacterium tuberculosis, surpassing isoniazid.

Enzyme Inhibition and Structural Specificity

It inhibits EGFR and VEGFR kinases, demonstrating antitumor activity. The quinazoline core facilitates kinase binding, whereas the benzamide scaffold in the target compound may favor interactions with non-kinase targets (e.g., ion channels or transporters) .

IMD0354 (N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide): This compound inhibits IκB kinase and shows antimicrobial activity (MIC = 0.25 µg/mL against S. aureus). The 3,5-bis(trifluoromethyl) substitution enhances activity compared to mono-halogenated derivatives, underscoring the importance of symmetrical electron-withdrawing groups .

Data Tables

Table 1. Structural and Activity Comparison of Selected Analogues

Biological Activity

N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound notable for its potential biological activities, which may have implications in pharmaceuticals and agricultural chemicals. This article explores the compound's biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. The presence of halogens (bromine and fluorine) in its structure enhances its lipophilicity, which is often correlated with increased biological activity.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies suggest that compounds with similar structural features can inhibit cell division in Gram-positive bacteria. For example, derivatives of this compound have demonstrated inhibition zones comparable to standard antibiotics against pathogens like Staphylococcus aureus.

| Compound Name | Inhibition Zone (mm) | Target Pathogen |

|---|---|---|

| This compound | 22 | Staphylococcus aureus |

| Standard Antibiotic | 24 | Staphylococcus aureus |

Case Studies and Research Findings

- Antiviral Activity : A study highlighted that compounds structurally related to this compound exhibited antiviral activities against H5N1 virus strains. The inhibition rates were notably high, with low cytotoxicity reported.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed IC values in the range of 0.69–22 mM, indicating potential as an anticancer agent. The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation.

- Structure-Activity Relationship (SAR) : The influence of halogen substitutions on biological activity was analyzed through SAR studies. The presence of both bromine and fluorine was found to enhance lipophilicity and bioactivity compared to other derivatives lacking these halogens.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Bromination : Introduction of the bromine atom into the phenyl ring.

- Fluorination : Incorporation of fluorine using selective electrophilic substitution.

- Amidation : Formation of the amide bond with 5-chloro-2-hydroxybenzoic acid.

Each step requires precise control over reaction conditions to achieve high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.